molecular formula C12H18BrN3O2 B1396322 (S)-tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate CAS No. 1007882-59-8

(S)-tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Cat. No. B1396322
M. Wt: 316.19 g/mol
InChI Key: GAZHEEFWONCMGH-QMMMGPOBSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the use of N-Bromosuccinimide in dichloromethane at -10℃ for 3 hours . The reaction mixture is then concentrated in vacuum and the residue is purified by preparatory HPLC .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 316.19 . It is slightly soluble with a solubility of 0.195 mg/ml at 25 ºC . The storage temperature is recommended to be between 2-8°C .

Scientific Research Applications

Radioprotection and Cytotoxicity Studies

  • Synthesis and Characterization : A study involved synthesizing novel chiral nitronyl nitroxyl radicals related to (S)-tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate. These compounds, including L-NNP and L-NNVP, were explored for their cytotoxic and radioprotective effects on rat glioma C6 cells, highlighting potential applications in radioprotection research (X. Qin et al., 2009).

Antilipidemic Agent Development

  • Enantiomers Synthesis and Biological Evaluation : The synthesis of enantiomers of a compound structurally similar to (S)-tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate was reported. These compounds were evaluated as antilipidemic agents, showing potential in lowering plasma triglycerides and cholesterol, indicating a significant application in the development of lipid-lowering medications (T. Ohno et al., 1999).

Metabolic Studies

  • In Vitro Metabolism Analysis : Research on a novel dipeptidyl peptidase-4 inhibitor structurally related to (S)-tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate was conducted. This study focused on its in vitro metabolism using a hepatic microsomal system, crucial for understanding drug metabolism and pharmacokinetics (H. Yoo et al., 2008).

Catalytic and Synthetic Applications

  • Ruthenium(II) Carbonyl Chloride Complexes : A study synthesized ruthenium(II) carbonyl chloride complexes with pyridine-functionalised N-heterocyclic carbenes, including derivatives similar to (S)-tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate. These complexes exhibited catalytic activities in hydrogen transfer reactions of ketones, underscoring their potential in catalysis and synthetic chemistry applications (Yong Cheng et al., 2009).

Antibacterial Activity

  • Synthesis and Evaluation as Antibacterial Agents : Novel ethan-1-amine derivatives structurally related to (S)-tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate were synthesized and evaluated for their antibacterial activity. This research demonstrates the compound's potential application in the development of new antibacterial drugs (K. Prasad, 2021).

Safety And Hazards

The compound has a signal word of “Warning” and hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

tert-butyl (2S)-2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)16-6-4-5-8(16)10-14-7-9(13)15-10/h7-8H,4-6H2,1-3H3,(H,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZHEEFWONCMGH-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC=C(N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717969
Record name tert-Butyl (2S)-2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

CAS RN

1007882-59-8
Record name 1,1-Dimethylethyl (2S)-2-(5-bromo-1H-imidazol-2-yl)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1007882-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (2S)-2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2S)-2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.244.391
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
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(S)-tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
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(S)-tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
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(S)-tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Reactant of Route 5
(S)-tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Reactant of Route 6
(S)-tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Citations

For This Compound
1
Citations
J Tan, Y Chen, H Li, N Yasuda - The Journal of Organic Chemistry, 2014 - ACS Publications
An efficient protocol for the palladium-catalyzed Suzuki–Miyaura cross-coupling reaction of unprotected haloimidazoles is reported. The relatively mild reaction conditions allow for …
Number of citations: 64 pubs.acs.org

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